Roxatidine-d10 Hemioxalate
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Overview
Description
Roxatidine-d10 Hemioxalate is a deuterium-labeled derivative of Roxatidine Hemioxalate. It is primarily used as an internal standard for the quantification of Roxatidine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Roxatidine itself is a histamine H2 receptor antagonist, which is used to reduce gastric acid secretion in the treatment of conditions such as gastric ulcers and gastroesophageal reflux disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Roxatidine-d10 Hemioxalate involves the incorporation of deuterium atoms into the Roxatidine molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps include the formation of the piperidine ring with deuterium atoms and the subsequent attachment of the phenoxypropyl and hydroxyacetamide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The final product is often purified using techniques such as recrystallization and chromatography to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Roxatidine-d10 Hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Roxatidine-d10 Hemioxalate is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Roxatidine in various samples.
Biology: Employed in studies involving histamine H2 receptors to understand their role in physiological processes.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of Roxatidine in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Roxatidine .
Mechanism of Action
Roxatidine-d10 Hemioxalate, like its non-deuterated counterpart, acts as a competitive inhibitor of histamine at the H2 receptors on the parietal cells of the stomach. By blocking these receptors, it reduces the secretion of gastric acid. This action is particularly useful in treating conditions associated with excessive acid production. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolism of the compound more accurately .
Comparison with Similar Compounds
Similar Compounds
Roxatidine Acetate: Another form of Roxatidine used for similar therapeutic purposes.
Cimetidine: A histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Ranitidine: Another H2 receptor antagonist used to treat similar conditions
Uniqueness
Roxatidine-d10 Hemioxalate is unique due to its deuterium labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that aids in the precise quantification and tracking of the compound in biological systems .
Properties
Molecular Formula |
C19H28N2O7 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
InChI Key |
SRDQKICJPUSODU-WPDGUVEOSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)CO)([2H])[2H])([2H])[2H])[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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